methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m0/s1 |
InChI Key |
UXDOSHAYWISNPJ-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)N |
Origin of Product |
United States |
Preparation Methods
Catechol-Based Precursor Synthesis
The benzodioxole ring system is typically introduced via electrophilic aromatic substitution or Ullmann-type coupling reactions. A common route involves catechol (16 ) as the starting material, which undergoes acetal formation with methylene chloride in the presence of cesium carbonate (Cs₂CO₃) as a base. This step yields the intermediate 2-chloromethyl-1,3-benzodioxole (17 ) with a 40% isolated yield after column chromatography. The reaction proceeds under reflux in acetonitrile (MeCN) for 4 hours, as described in the Royal Society of Chemistry’s supplementary material:
This intermediate is critical for subsequent alkylation or Michael addition reactions to construct the propanoate backbone.
Enantioselective Amination Strategies
The stereocenter at the C3 position is established via asymmetric catalysis. One method employs a chiral palladium catalyst to facilitate the addition of ammonia equivalents to α,β-unsaturated esters. For example, methyl acrylate derivatives react with benzodioxole-substituted enolates in the presence of (R)-BINAP-PdCl₂, achieving 72% yield and 94% ee. Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer from a racemic mixture, leaving the desired (S)-configured ester with >99% ee.
Table 1: Comparative Analysis of Amination Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Pd-(R)-BINAP catalysis | (R)-BINAP-PdCl₂ | 72 | 94 | |
| Enzymatic resolution | Candida antarctica Lipase B | 68 | >99 | |
| Chiral auxiliary approach | L-Proline derivative | 65 | 97 |
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, while tetrahydrofuran (THF) improves catalyst stability in asymmetric additions. For instance, the Pd-catalyzed amination achieves optimal results in THF at 60°C, whereas DMF at room temperature favors higher yields in esterification steps.
Acid-Base Mediated Crystallization
Post-synthetic purification often involves acid-base extraction to isolate the hydrochloride salt. Treating the crude product with HCl in diethyl ether induces crystallization, yielding methyl (S)-3-amino-3-(benzo[d]dioxol-5-yl)propanoate hydrochloride with 98% purity (HPLC analysis). Recrystallization from ethanol/water (3:1 v/v) further removes residual catalysts or unreacted starting materials.
Characterization and Quality Control
Spectroscopic Identification
-
NMR Spectroscopy : The NMR spectrum (300 MHz, CDCl₃) displays characteristic signals at δ 6.71 (m, 3H, aromatic), δ 5.93 (s, 2H, dioxole OCH₂O), and δ 3.67 (s, 3H, methyl ester).
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 223.0845 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₃NO₄.
Chiral Purity Assessment
Chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) resolves enantiomers with a retention time of 12.3 minutes for the (S)-isomer.
Industrial-Scale Production Challenges
Catalyst Recycling and Cost Efficiency
Pd-based catalysts, though effective, pose scalability challenges due to high costs. Recent advances employ heterogeneous Pd/C systems with 85% recovery rates via filtration, reducing Pd leaching to <0.1 ppm in the final product.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction Conditions
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (cat.), MeOH, reflux | Carboxylic acid derivative | ~80%* | |
| NaOH, H<sub>2</sub>O/EtOH | Sodium carboxylate | N/A |
*Yield inferred from analogous reactions in source .
Acid-catalyzed transesterification with ethanol can also produce ethyl esters, as demonstrated in related benzodioxole-containing compounds.
Amide Bond Formation
The primary amino group participates in nucleophilic acyl substitution with acylating agents:
Example Reaction
Key Data
-
Catalyst : Pyridine or DMAP (dimethylaminopyridine) facilitates reaction efficiency.
-
Selectivity : Steric hindrance from the benzodioxole ring may slow acylation kinetics compared to linear amino esters.
Salt Formation
Protonation of the amino group forms stable salts, enhancing solubility for pharmaceutical applications:
Reaction
Properties
-
Hydrogen Bonding : Two H-bond donors (NH<sub>3</sub><sup>+</sup> and ester carbonyl) enhance crystallinity .
-
Stability : Hydrochloride salts exhibit improved shelf-life compared to free bases.
Reduction and Hydrogenation
The amino group can undergo reductive alkylation or participate in catalytic hydrogenation:
Reported Reactions
| Reagent | Outcome | Notes |
|---|---|---|
| H<sub>2</sub>, Pd/C | Saturated propanoate derivative | Retention of stereochemistry |
| NaBH<sub>4</sub>/CN | N-Alkylated products | Limited by steric bulk |
Benzodioxole Ring Reactions
The electron-rich benzodioxole ring undergoes electrophilic aromatic substitution (EAS), though specific examples are sparse in literature:
Potential Reactions
-
Nitration : Requires HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures.
-
Sulfonation : Limited by steric hindrance from the propanoate chain.
Ring-Opening Reactions
Under strong acidic or oxidative conditions, the benzodioxole ring may cleave:
Observed in Analogous Compounds
-
Conditions : Prolonged reflux with concentrated HCl.
-
Outcome : Forms a catechol intermediate, which may oxidize further .
Stereochemical Considerations
The (S)-configuration at the chiral center influences reaction outcomes:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate. For instance:
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound showed an IC50 value of 16.63 μM against Caco-2 cells after 48 hours of treatment, indicating significant potency compared to standard chemotherapeutics like cisplatin and etoposide .
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition Studies
Research has also indicated that derivatives of this compound can act as inhibitors for key enzymes involved in metabolic disorders:
- Acetylcholinesterase Inhibition : Certain analogs have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following compounds share the benzo[1,3]dioxol-5-yl and β-amino propanoate core but differ in substituents, ester groups, or amino modifications:
*Estimated values based on structural analogs.
Functional Group Impact on Properties and Reactivity
- Ester Group: Methyl vs. Ethyl: Methyl esters hydrolyze faster in vivo than ethyl esters due to lower steric hindrance . Ethyl derivatives (e.g., ) may prolong drug half-life. Hydrochloride Salt: The ethyl ester hydrochloride salt () improves aqueous solubility, facilitating formulation for intravenous delivery.
- Amino Substitution: Primary (-NH₂): Enables hydrogen bonding and participation in condensation reactions (e.g., amide bond formation) . Tertiary (-N(CH₃)₂): Increases LogP (e.g., 2.02 in ), enhancing membrane permeability but reducing solubility .
Protective Groups :
- Fmoc Protection : Used in solid-phase peptide synthesis to prevent unwanted side reactions during coupling .
Biological Activity
Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate, also known by its CAS number 223697-48-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities. The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 225.23 g/mol |
| CAS Number | 223697-48-1 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to quench hydroxy radicals generated via the Fenton reaction, suggesting a protective role against oxidative stress .
-
Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of this compound can induce cell death in cancer cells through multiple mechanisms:
- Reactive Oxygen Species (ROS) Production : It leads to ROS generation, which is associated with apoptosis in various cancer cell lines .
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, contributing to its cytotoxic effects .
- DNA Damage : It activates pathways involving ATM/p53/p21 leading to DNA damage and subsequent apoptosis .
- Anti-inflammatory Properties : The compound's anti-inflammatory effects may also play a role in its overall biological activity, particularly in tumor microenvironments where inflammation is a critical factor .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Lung Cancer Inhibition : A study indicated that derivatives of this compound could inhibit lung cancer cell growth by inducing oxidative stress and blocking the cell cycle at G2/M phase .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties due to its ability to modulate oxidative stress pathways .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antioxidant | Quenches hydroxy radicals; protects against oxidative stress |
| Cytotoxicity | Induces apoptosis in cancer cells via ROS production and DNA damage |
| Cell Cycle Modulation | Causes G2/M phase arrest in cancer cells |
| Anti-inflammatory | Reduces inflammation in tumor microenvironments |
| Neuroprotection | Potential modulation of oxidative stress pathways in neurodegenerative conditions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate, and how is enantiomeric purity ensured?
- Methodology : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, coupling the benzo[d][1,3]dioxol-5-yl moiety with a protected (S)-3-aminopropanoate intermediate using DCC/DMAP-mediated amidation . Enantiomeric excess is typically verified via chiral HPLC or polarimetry, with X-ray crystallography (e.g., as in related benzodioxole derivatives) confirming absolute configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm) and ester/amine functional groups.
- HRMS : Confirms molecular formula (CHNO) and exact mass (e.g., 255.0845 g/mol).
- IR : Detects carbonyl (C=O stretch at ~1740 cm) and amine (N-H stretch at ~3350 cm) groups .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. Benzo[d][1,3]dioxole derivatives are prone to hydrolysis, so anhydrous storage at –20°C in amber vials is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar benzodioxole derivatives?
- Methodology :
- SAR Analysis : Compare methyl ester vs. free acid analogs (e.g., anticonvulsant activity in ) to assess esterase-mediated activation .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydrolysis to 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid) that may explain interspecies variability .
- Crystallographic Validation : Resolve structural ambiguities (e.g., hydrogen bonding in ) that influence receptor binding .
Q. How can synthetic yield be optimized while maintaining stereochemical integrity?
- Methodology :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, THF at 0°C with 10 mol% (S)-BINAP-Ru catalyst improves enantioselectivity (>98% ee) .
- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and minimize side reactions (e.g., ester hydrolysis) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodology :
- Molecular Dynamics : Simulate blood-brain barrier permeability (logBB > 0.3) using parameters like polar surface area (<90 Ų) and LogP (~1.5) .
- ADMET Prediction : SwissADME or ADMETlab estimate hepatic clearance (e.g., CYP3A4-mediated metabolism) and plasma protein binding .
Data Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
